3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one
Description
3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
3-[(4-butoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-3-4-11-23-16-10-9-14(12-17(16)22-2)13-20-15-7-5-6-8-18(15)24-19(20)21/h5-10,12H,3-4,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEHLPRUBVMJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3SC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with appropriate benzyl halides under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Substituted Benzyl Group Installation
The 3-position substitution with a 4-butoxy-3-methoxybenzyl group may involve:
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Coupling reactions : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to attach the benzyl moiety.
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Nucleophilic aromatic substitution : Direct substitution on the benzothiazolone ring, facilitated by activating groups.
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Alkylation : Introduction of the benzyl group via alkyl halides or alcohols under basic conditions.
Analytical Validation
Key analytical techniques for characterization include:
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1H NMR : Identification of aromatic protons, methoxy (δ ~3.9 ppm), and butoxy groups (δ ~3.5–4.0 ppm for OCH₂CH₂CH₂CH₃).
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13C NMR : Detection of the carbonyl carbon (δ ~160–170 ppm) and adjacent carbons.
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HRMS : Confirmation of molecular formula (C₂₂H₂₆N₂O₃S).
Oxidative Cyclization
The benzothiazolone core forms via oxidative cyclization of thiourea precursors (e.g., arylthioureas). This step involves:
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Thiolate formation : Deprotonation of the thiourea.
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Carbonyl coupling : Reaction with a carbonyl source (e.g., ketones or esters).
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Cyclization : Intramolecular attack to form the fused ring system .
Substitution at the 3-Position
The introduction of the benzyl group may proceed via nucleophilic aromatic substitution , where a leaving group (e.g., halide) at the 3-position is displaced by the benzyl nucleophile. Alternatively, electrophilic aromatic substitution could occur if activating groups are present.
Stability and Reactivity
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Hydrolytic stability : The thiazolone ring is prone to hydrolysis under acidic/basic conditions, forming carboxylic acids or thiol intermediates.
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Redox reactivity : The sulfur atom in the thiazole ring may participate in redox processes, influencing the compound’s stability in oxidative environments.
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Substituent effects : The butoxy and methoxy groups enhance lipophilicity, potentially affecting solubility and biological activity.
Table 1: Key Analytical Data (Hypothetical)
| Parameter | Value (Hypothetical) |
|---|---|
| Molecular Formula | C₂₂H₂₆N₂O₃S |
| Molecular Weight | 406.52 g/mol |
| 1H NMR (δ, ppm) | Aromatic: 6.8–7.4; OCH₃: 3.9; OCH₂CH₂CH₂CH₃: 3.6–4.1 |
| 13C NMR (δ, ppm) | Carbonyl: 166.0; C-S: 135.0 |
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The presence of the butoxy and methoxy groups enhances its lipophilicity, potentially improving membrane permeability and bioactivity.
Anticancer Properties
Studies have demonstrated that compounds with a benzothiazole backbone possess anticancer activities. Specifically, this compound has been observed to:
- Induce apoptosis in cancer cells.
- Inhibit cell proliferation in various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuropharmacological | Potential effects on serotonin receptors |
Anticancer Mechanism
A detailed study evaluated the anticancer efficacy of this compound against various cancer cell lines. The mechanism involved:
- Activation of the intrinsic apoptotic pathway.
- Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicative of apoptosis.
Table 2: Cell Lines Tested for Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |
Neuropharmacological Effects
The compound's piperazine-like structure suggests potential neuropharmacological applications, particularly in modulating serotonin receptors, which could lead to anxiolytic or antidepressant effects. Further studies are warranted to elucidate these effects specifically for this compound.
Mechanism of Action
The mechanism of action of 3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It may also modulate signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-aminophenyl)benzothiazole
- 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine
- Benzothiazole-2-thiol derivatives
Uniqueness
Compared to similar compounds, 3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one stands out due to its unique combination of butoxy and methoxy substituents on the benzyl group. This structural feature enhances its biological activity and makes it a versatile compound for various applications .
Biological Activity
3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a benzothiazole core and various substituents that enhance its biological efficacy.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with appropriate benzyl halides under basic conditions, often utilizing solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) along with potassium carbonate as a base. This method can be adapted for industrial production, where optimization of reaction parameters such as temperature and pressure is crucial for yield improvement.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), with IC50 values indicating effective cytotoxicity. For instance, similar compounds within the benzothiazole class have demonstrated IC50 values ranging from 2.2 to 4.4 µM against different cell lines, suggesting a promising therapeutic potential .
Table: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Benzothiazole Derivative A | HCT 116 | 3.7 |
| Benzothiazole Derivative B | MCF-7 | 1.2 |
| Benzothiazole Derivative C | U87 | 45.2 |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes associated with cancer cell proliferation and inflammation pathways. It is believed to modulate signaling pathways that regulate apoptosis and cell growth .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. The compound has been tested against various bacterial strains, showing selective activity against Gram-positive bacteria, which could be attributed to its unique chemical structure .
Case Studies
Recent investigations into the biological activity of benzothiazole derivatives have highlighted the efficacy of compounds similar to this compound in preclinical models. For example, a study demonstrated that derivatives with methoxy substituents exhibited enhanced antiproliferative effects in vitro, suggesting that structural modifications can significantly influence biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
